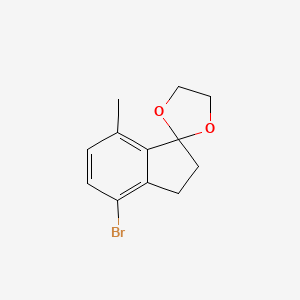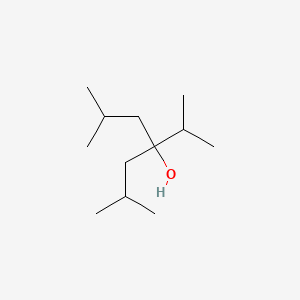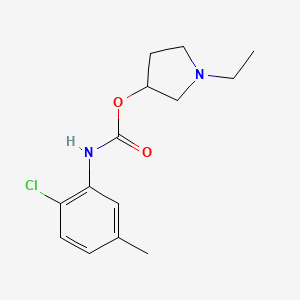
(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester typically involves the esterification of 2-Chloro-5-methylcarbanilic acid with 1-ethyl-3-pyrrolidinyl alcohol. The reaction conditions often require the presence of a catalyst, such as a mineral acid, to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester is used in various scientific research applications, including:
Biology: The compound may be used in biochemical assays to study enzyme-catalyzed reactions involving esters.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond .
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester include other esters of carbanilic acids and pyrrolidinyl alcohols. These compounds share similar chemical properties and reactivity but may differ in their specific substituents and molecular structures. The uniqueness of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester lies in its specific combination of a chloro-substituted carbanilic acid and an ethyl-substituted pyrrolidinyl ester, which may confer distinct reactivity and applications .
Propiedades
Número CAS |
63716-29-0 |
|---|---|
Fórmula molecular |
C14H19ClN2O2 |
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17-7-6-11(9-17)19-14(18)16-13-8-10(2)4-5-12(13)15/h4-5,8,11H,3,6-7,9H2,1-2H3,(H,16,18) |
Clave InChI |
GUUQRTQBGHEJFZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C1)OC(=O)NC2=C(C=CC(=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
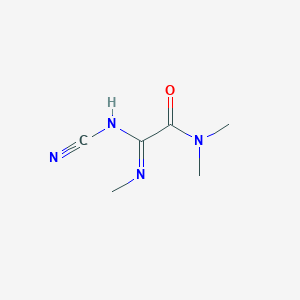

![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
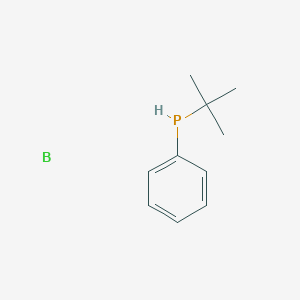
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

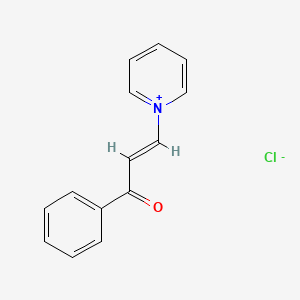
![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
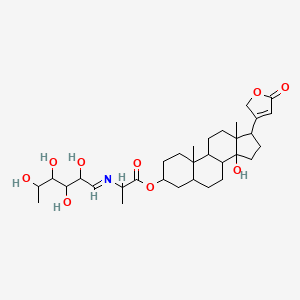
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
